Cas no 124770-85-0 (1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-)
124770-85-0 structure
Product Name:1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
CAS-nummer:124770-85-0
MF:C11H15N5O2
MW:249.269101381302
CID:139917
PubChem ID:451656
Update Time:2025-04-19
1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
- (+/-)-9-<(1β,2α,3β)-2,3-bis(hydroxymethyl)-1-cyclobutyl>adenine
- CYCLOBUT A
- [(1S,2R,3S)-3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
- [3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1alpha,2beta,3alpha)-(+-)-
- 9-(2,3-Bis(hydroxymethyl)-1-cyclobutyl)adenine
- Carbocyclic oxetanocin A
- Carboxetanocin A
- C-Oxt-A
- Cyclobut-A
- Cyclobutyl-A
- 126187-01-7
- SCHEMBL8537235
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1a,2b,3a)-, (+/-)
- C-oxetanocin A
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
- (R)-Cyclobutyl-A
- [(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol
- ((1S,2R,3R)-3-(6-Amino-9H-purin-9-yl)cyclobutane-1,2-diyl)dimethanol
- 124770-85-0
- SQ-33,242
- DTXSID50155099
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-rel-
- CHEMBL23571
-
- Inchi: 1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1
- InChI-sleutel: PYJIWOQTJHPDAK-BWZBUEFSSA-N
- LACHT: OC[C@@H]1[C@@H](CO)C[C@H]1N1C=NC2C(N)=NC=NC1=2
Berekende eigenschappen
- Exacte massa: 249.123
- Monoisotopische massa: 249.123
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 305
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 110A^2
- XLogP3: -1
Experimentele eigenschappen
- Dichtheid: 1.775
- Kookpunt: 563.707°C at 760 mmHg
- Vlampunt: 294.72°C
- Brekindex: 1.842
- LogboekP: 0.15150
1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- Gerelateerde literatuur
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
124770-85-0 (1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-) Gerelateerde producten
- 19186-33-5(Aristeromycin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk